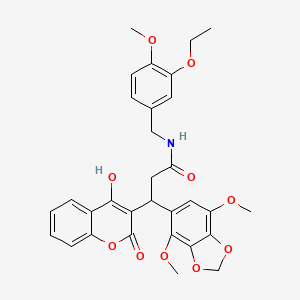![molecular formula C17H16N2O3 B11050136 2-methoxy-5-[5-(4-methoxyphenyl)-1H-pyrazol-4-yl]phenol](/img/structure/B11050136.png)
2-methoxy-5-[5-(4-methoxyphenyl)-1H-pyrazol-4-yl]phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methoxy-5-[5-(4-methoxyphenyl)-1H-pyrazol-4-yl]phenol is a complex organic compound that features a pyrazole ring substituted with methoxyphenyl and methoxyphenol groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Catalysts such as palladium or platinum may be used to facilitate the reactions, and advanced purification techniques like chromatography may be employed to isolate the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-Methoxy-5-[5-(4-methoxyphenyl)-1H-pyrazol-4-yl]phenol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2) are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
2-Methoxy-5-[5-(4-methoxyphenyl)-1H-pyrazol-4-yl]phenol has several applications in scientific research:
Biology: The compound’s structural properties make it a candidate for studying enzyme interactions and receptor binding.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 2-methoxy-5-[5-(4-methoxyphenyl)-1H-pyrazol-4-yl]phenol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
2-Methoxy-5-[(4-methoxyphenyl)amino]methylphenol: Similar structure but with an amino group instead of a pyrazole ring.
2-Methoxy-5-methylphenol: Lacks the pyrazole ring and has a simpler structure.
4-Methoxyphenylboronic acid: Contains a boronic acid group instead of a pyrazole ring.
Uniqueness
2-Methoxy-5-[5-(4-methoxyphenyl)-1H-pyrazol-4-yl]phenol is unique due to its combination of a pyrazole ring with methoxyphenyl and methoxyphenol groups, which imparts distinct chemical and biological properties not found in similar compounds.
Propiedades
Fórmula molecular |
C17H16N2O3 |
|---|---|
Peso molecular |
296.32 g/mol |
Nombre IUPAC |
2-methoxy-5-[5-(4-methoxyphenyl)-1H-pyrazol-4-yl]phenol |
InChI |
InChI=1S/C17H16N2O3/c1-21-13-6-3-11(4-7-13)17-14(10-18-19-17)12-5-8-16(22-2)15(20)9-12/h3-10,20H,1-2H3,(H,18,19) |
Clave InChI |
WXODWGSIRCRLTO-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)C2=C(C=NN2)C3=CC(=C(C=C3)OC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-(3-Bromophenyl)-3-(5-chloro-2-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11050056.png)
![N-acetyl-N-(4-butyl-11,13-dimethyl-6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),3,10,12-tetraen-5-yl)acetamide](/img/structure/B11050061.png)
![3-(2,3-dichlorophenyl)-6-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11050069.png)
![5-[(phenylamino)methyl]-1,2-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B11050073.png)
![(2E)-2-methyl-3-[(3-nitrophenyl)sulfonyl]prop-2-enoic acid](/img/structure/B11050079.png)
![(5Z)-3-[2-(1H-benzimidazol-2-yl)ethyl]-5-(4-chlorobenzylidene)-2-(2-chlorophenyl)-3,5-dihydro-4H-imidazol-4-one](/img/structure/B11050088.png)
![3-[4-formyl-1-(4-methoxyphenyl)-1H-pyrazol-3-yl]-2-methyl-1-benzofuran-5,6-dicarbonitrile](/img/structure/B11050098.png)
![2-(2-carbamimidamido-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B11050107.png)
![2-(Pyridin-3-yl)[1,2,4]triazolo[5,1-c][1,2,4]benzotriazin-6-ol](/img/structure/B11050111.png)
![4,4-Dimethyl-6-[(2-pyridylsulfanyl)methyl]-4H-pyrrolo[3,2,1-IJ]quinoline-1,2-dione](/img/structure/B11050117.png)
![2-[2-oxo-1-(pyridin-2-ylmethyl)-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazol-3-yl]-N-phenylacetamide](/img/structure/B11050123.png)
![3-(1,3-benzodioxol-5-yl)-3-(4-hydroxy-2-oxo-2H-chromen-3-yl)-N-[2-(4-hydroxyphenyl)ethyl]propanamide](/img/structure/B11050146.png)
![1-cyclohexyl-4-(6,7-dimethoxy-1,3-benzodioxol-5-yl)-6-methyl-1,4-dihydropyrazolo[3,4-d][1,3]thiazin-3(2H)-one](/img/structure/B11050150.png)
